7-Methyl-3-methylideneoct-6-enoic acid
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Overview
Description
7-Methyl-3-methylideneoct-6-enoic acid: is a chemical compound with the molecular formula C10H16O2. It is a monounsaturated fatty acid derivative characterized by the presence of a methylidene group at the third position and a methyl group at the seventh position on the oct-6-enoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-methylideneoct-6-enoic acid can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium to form the Grignard reagent, which is then reacted with an appropriate ester to yield the desired acid . Another method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial in achieving efficient production at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-methylideneoct-6-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The methylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Methyl-3-methylideneoct-6-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-3-methylideneoct-6-enoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing metabolic pathways. The presence of the methylidene group allows for unique interactions with biological molecules, potentially leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-3-oxooct-6-enoic acid: A similar compound with an oxo group instead of a methylidene group.
7-Methyl-3-methylideneoct-6-enoic acid: Another similar compound with slight variations in the position of the double bonds and substituents.
Uniqueness
This compound is unique due to its specific structural features, including the presence of both a methylidene and a methyl group on the oct-6-enoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
55050-39-0 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
7-methyl-3-methylideneoct-6-enoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5H,3-4,6-7H2,1-2H3,(H,11,12) |
InChI Key |
GKRNNXDOZSNAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)CC(=O)O)C |
Origin of Product |
United States |
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